甲基2-乙酰辛酸酯

描述

Methyl 2-acetyloctanoate is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of methyl 2-acetyloctanoate. For instance, the synthesis of various acetylated compounds and their applications in creating heterocyclic systems are discussed, which could be relevant to the synthesis and reactivity of methyl 2-acetyloctanoate .

Synthesis Analysis

The synthesis of related compounds such as methyl (Z)-2-acetylamino-3-dimethylaminopropenoate is described in detail. This compound is synthesized from N-acetylglycine, which is converted using N,N-dimethylformamide and phosphorus oxychloride into an oxazolone derivative, followed by treatment with methanol in the presence of potassium carbonate . Although this synthesis is not for methyl 2-acetyloctanoate, the methods used could potentially be adapted for its synthesis, considering the acetyl group and the methyl ester functionalities are present in both molecules.

Molecular Structure Analysis

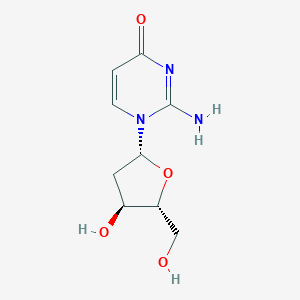

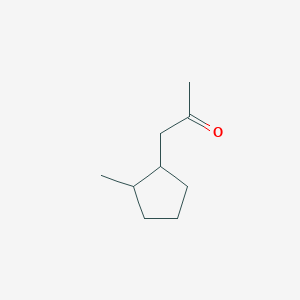

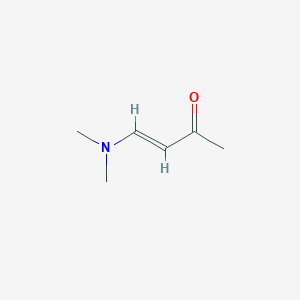

The molecular structure of methyl 2-acetyloctanoate would consist of an octanoate backbone with an acetyl group at the second carbon and a methyl ester at the terminal end. The structure analysis of a related compound, methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate, was established by X-ray analysis, which could provide insights into the conformational preferences of acetylated compounds .

Chemical Reactions Analysis

The papers discuss the reactivity of acetylated compounds in the formation of heterocyclic systems. For example, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate reacts with N-nucleophiles to form various heterocyclic compounds, depending on the reaction conditions and substituents . Similarly, methyl 2-acetyloctanoate could potentially undergo reactions with nucleophiles, leading to the formation of different products based on the reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 2-acetyloctanoate are not directly reported, the papers provide some information on the properties of structurally related compounds. For instance, the spectral characteristics of methyl chlorooctanoates are described, which could be somewhat analogous to the spectral properties of methyl 2-acetyloctanoate . The mass spectra and NMR parameters of these compounds could offer a comparative basis for hypothesizing the properties of methyl 2-acetyloctanoate.

科学研究应用

高分子科学中的光谱学:对果胶的傅里叶变换拉曼光谱和红外光谱进行研究,包括甲基和乙酰酯等衍生物,揭示了用于区分这些基团的特征拉曼和红外带。乙酰化和甲基化修饰显著影响这些物质的光谱特性(Synytsya, 2003)。

生物化学中的蛋白质结构分析:在蛋白质中特定甲基基团的同位素标记,例如使用2-乙酰乳酸酯的衍生物进行立体特异性标记,有助于复杂蛋白质的结构表征(Kerfah等人,2015)。

农业除草剂和植物抗性:对野燕麦对伊马唑甲苯甲基等除草剂的抗性研究表明,乙酰化和甲基化在植物抗性机制中发挥作用(Nandula & Messersmith, 2000)。

化学工程和萃取过程:对使用各种溶剂提取2-甲基丁二酸的研究,包括乙酰和甲基衍生物,突出了这些化合物在增强萃取效率中的作用(Günyeli等人,2014)。

表观遗传学和生物调控:甲基化和乙酰化,包括类似甲基2-乙酰辛酸酯的化合物,对DNA和组蛋白的调控至关重要,影响干细胞命运和癌症等各种生物学结果(Su, Wellen, & Rabinowitz, 2016)。

制药研究和皮肤渗透:在制药研究中,化合物的甲基化和酯化,包括对木兰酚的修饰,可以增强皮肤吸收和用于局部应用的靶向。这突出了乙酰化和甲基化在药物传递系统中的作用(Lin et al., 2016)。

电池技术和电解液改进:在锂离子电池研究中,将乙酸甲酯用作电解液的共溶剂,例如在NMC532/石墨电池中,已经显示出增强电池速率性能和寿命的有希望结果(Li et al., 2018)。

未来方向

属性

IUPAC Name |

methyl 2-acetyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVHDPSYAJZFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392065 | |

| Record name | Methyl 2-acetyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetyloctanoate | |

CAS RN |

70203-04-2 | |

| Record name | Methyl 2-acetyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)

![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)